2-Amino-5-chloro-3-fluorobenzonitrile
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Overview
Description
2-Amino-5-chloro-3-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is of significant interest in various fields of chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-chloro-3-fluorobenzonitrile involves the reaction of 2-amino-5-fluorobenzonitrile with N-chloro-succinimide in acetonitrile at 80°C. The reaction mixture is stirred overnight, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-chloro-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions:
N-chloro-succinimide: Used for chlorination reactions.
Acetonitrile: Common solvent for reactions involving this compound.
Catalysts: Various catalysts can be used to facilitate specific reactions.
Major Products Formed:
Substituted Benzonitriles: Depending on the reaction conditions, various substituted benzonitriles can be formed.
Amines and Amides: Through reduction and substitution reactions, amines and amides can be synthesized.
Scientific Research Applications
2-Amino-5-chloro-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific effects, making the compound valuable in medicinal chemistry research.
Comparison with Similar Compounds
2-Amino-5-fluorobenzonitrile: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
2-Amino-3-chloro-5-fluorobenzonitrile: Similar structure but different positioning of substituents, leading to different reactivity and applications.
5-Amino-2-fluorobenzonitrile: Another related compound with different substituent positions, affecting its chemical properties and uses.
Uniqueness: 2-Amino-5-chloro-3-fluorobenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and makes it suitable for specialized applications in various fields of research and industry.
Biological Activity
2-Amino-5-chloro-3-fluorobenzonitrile (CAS number 61272-77-3) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₄ClFN₂, with a molecular weight of 170.57 g/mol. The compound features multiple functional groups: an amino group, a chlorinated position on the benzene ring, and a fluorine atom, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily linked to its role as a pharmacological agent. It is believed to interact with various enzymes and receptors, potentially modulating their activity. Notably, compounds with similar structures have been investigated for their effects on acetylcholinesterase inhibition , which is crucial for neurotransmission processes.
Interaction with Acetylcholinesterase
Research indicates that this compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This property can be beneficial in treating neurodegenerative conditions such as Alzheimer's disease.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : A study highlighted the structural relationship between this compound and known acetylcholinesterase inhibitors. The compound's ability to inhibit this enzyme could lead to enhanced therapeutic strategies for cognitive disorders .
- Neuroprotective Properties : Similar compounds have shown promise in neuroprotection by preventing neuronal death in models of neurodegeneration. Further research is warranted to explore the specific mechanisms through which this compound may exert protective effects .
- CFTR Modulation : The compound has been evaluated for its potential to modulate CFTR activity, which is crucial in conditions like cystic fibrosis. Its interactions at the molecular level could provide insights into new therapeutic avenues for managing CFTR-related diseases .
Properties
Molecular Formula |
C7H4ClFN2 |
---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
2-amino-5-chloro-3-fluorobenzonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 |
InChI Key |
WYCHFDFNFVXYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)F)Cl |
Origin of Product |
United States |
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